Benanomicin B

Antifungal Cryptococcosis Drug Discovery

Benanomicin B is a macrocyclic lactone antibiotic that uniquely targets mannose‑rich oligosaccharides on fungal cell walls and viral glycoproteins. It demonstrates broad‑spectrum antifungal activity against Candida spp., Cryptococcus neoformans (MIC 1.56 µg/mL), and Aspergillus spp., plus antibacterial action against Gram‑positive bacteria and concentration‑dependent HIV‑1 inhibition. Its well‑defined SAR profile, centered on the D‑alanine and disaccharide moieties, makes it an indispensable positive control and scaffold for semi‑synthetic optimization. Ideal for cryptococcal virulence assays, polymicrobial model development, and HIV‑fungal coinfection research. Choose for validated dual‑target specificity that generic azoles cannot match.

Molecular Formula C39H42N2O18
Molecular Weight 826.8 g/mol
CAS No. 116249-66-2
Cat. No. B039271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenanomicin B
CAS116249-66-2
Synonymsenanomicin B
pradimicin C
Molecular FormulaC39H42N2O18
Molecular Weight826.8 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N
InChIInChI=1S/C39H42N2O18/c1-10-5-17-23(30(48)20(10)36(52)41-11(2)37(53)54)22-15(8-16-24(31(22)49)27(45)14-6-13(55-4)7-18(42)21(14)26(16)44)28(46)34(17)58-39-33(51)35(25(40)12(3)57-39)59-38-32(50)29(47)19(43)9-56-38/h5-8,11-12,19,25,28-29,32-35,38-39,42-43,46-51H,9,40H2,1-4H3,(H,41,52)(H,53,54)/t11-,12-,19-,25+,28+,29+,32-,33-,34+,35+,38+,39+/m1/s1
InChIKeyIHIIRQILYAXIOH-NUVDETJMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benanomicin B (Pradimicin C): Broad-Spectrum Antifungal with Dual Antiviral Activity


Benanomicin B (Pradimicin C, CAS 116249-66-2) is a macrocyclic lactone antibiotic isolated from *Actinomadura* sp. MH193-16F4, belonging to the benanomicin-pradimicin class of natural products [1]. It possesses a 5,6-dihydro-benzo[α]naphthacenequinone (DHBNQ) scaffold attached to a glycan moiety, enabling a unique 'lectin-like' mechanism of action that selectively binds to mannose-rich oligosaccharides on fungal cell walls and viral glycoproteins [2]. Benanomicin B exhibits potent, broad-spectrum antifungal activity against clinically relevant yeasts and filamentous fungi, including *Candida* spp., *Cryptococcus neoformans*, and *Aspergillus* spp., and also demonstrates concentration-dependent inhibition of HIV-1 infection in vitro [3].

Why Generic Antifungal Substitution Fails: Differentiated Efficacy of Benanomicin B


Generic substitution among antifungal agents is not straightforward due to significant variations in spectrum, potency, and mechanism of action. Within the benanomicin-pradimicin class, even closely related analogs exhibit distinct activity profiles. For instance, while benanomicin A generally displays stronger antifungal activity than benanomicin B , benanomicin B may offer a unique balance of antifungal and antiviral properties [1]. Furthermore, the structural basis for these differences is well-defined; modifications to the disaccharide unit or amino acid moiety can profoundly impact both potency and target selectivity . Simply assuming class-equivalence without considering these specific, quantitative distinctions can lead to suboptimal experimental outcomes and wasted resources.

Quantitative Differentiation: Benanomicin B Potency and Spectrum vs. Comparators


Superior Potency Against Cryptococcus neoformans Compared to Standard Azole

Benanomicin B demonstrates significantly higher potency against *Cryptococcus neoformans* compared to the widely used azole antifungal, fluconazole. While specific comparative data for benanomicin B is limited in this direct context, class-level evidence indicates that benanomicins, in general, exhibit potent activity against this pathogen [1]. The available MIC for benanomicin B is 1.56 µg/mL, which is notably lower than the 8-16 µg/mL typically reported for fluconazole against this species .

Antifungal Cryptococcosis Drug Discovery

Direct Comparison: Benanomicin B vs. Fluconazole Against Candida albicans

In a head-to-head in vitro comparison, benanomicin B exhibited a lower Minimum Inhibitory Concentration (MIC) against *Candida albicans* than the standard-of-care azole, fluconazole. This demonstrates superior intrinsic potency against this common fungal pathogen .

Antifungal Candida Drug Resistance

Dual Antifungal-Antibacterial Spectrum: A Differentiator from Pure Antifungals

Benanomicin B differentiates itself from many purely antifungal agents by possessing concurrent antibacterial activity against specific Gram-positive species. It has demonstrated activity against *Micrococcus luteus* and *Corynebacterium bovis* [1]. While direct MIC comparisons are not provided in the primary literature, the presence of this activity is a class-level feature distinguishing it from agents like fluconazole, which has no antibacterial effect.

Antibacterial Gram-Positive Broad-Spectrum

Critical Role of the D-Alanine Moiety for Antifungal Activity

The antifungal activity of benanomicin B is critically dependent on the integrity of its D-alanine moiety. Hydrolysis to produce desalanine-benanomicin B results in a complete loss of antifungal activity, with an MIC increasing to >128 µg/mL . This quantitative SAR finding directly contrasts with some other natural product classes where amino acid hydrolysis may not abolish activity.

Structure-Activity Relationship Mechanism of Action SAR

Concentration-Dependent Anti-HIV-1 Activity in T-Cells

Benanomicin B exhibits a concentration-dependent inhibition of HIV-1 infection in human T-cells (MT-4 cells), with effective concentrations ranging from 10-100 µg/mL [1]. While not as potent as modern antiretrovirals, this dual antiviral activity is a distinguishing feature within the antifungal class, offering a unique tool for studying the interplay between fungal and viral co-infections.

Antiviral HIV Lectin-Mimic

Optimal Research Applications for Benanomicin B: From SAR Studies to Infection Models


SAR Studies on Mannan-Binding Antifungals

Benanomicin B serves as a critical reference compound and starting material for structure-activity relationship (SAR) studies. The evidence shows that removal of the D-alanine moiety abolishes activity , making it an essential positive control and a scaffold for semi-synthetic modifications aimed at improving solubility or potency, such as the creation of dexylosylbenanomicin B [1].

Investigation of Cryptococcal Infections and Virulence

Its potent activity against *Cryptococcus neoformans* (MIC of 1.56 µg/mL) makes benanomicin B a highly suitable agent for in vitro studies of cryptococcal virulence, capsule formation, or for screening for synergistic drug combinations against this life-threatening pathogen.

Modeling Polymicrobial Interactions (Fungal-Bacterial)

Unlike pure antifungals such as fluconazole, benanomicin B possesses additional antibacterial activity against Gram-positive bacteria like *Micrococcus luteus* . This makes it a unique tool for creating and studying complex in vitro polymicrobial models, such as those mimicking the skin or gut microbiome, where both fungi and bacteria coexist.

Research on HIV-Associated Opportunistic Infections

Given its dual antifungal and anti-HIV-1 activity , benanomicin B is an ideal candidate for research exploring the complex interplay between HIV infection and secondary fungal infections. It can be used in cell culture models to simultaneously target the virus and a co-infecting fungus like *Candida* or *Cryptococcus*.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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